molecular formula C15H15N3OS B7891134 1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one

1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B7891134
M. Wt: 285.4 g/mol
InChI Key: XOFMRHZKZRWFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one is a novel chemical entity offered for research and development purposes. This compound is built around the spiro[indoline-3,4'-piperidin]-2-one scaffold, a structure recognized in medicinal chemistry for its potential in anticancer and antiviral research . Compounds featuring the spirooxindole core have been rationally designed as multitarget agents, demonstrating potent inhibitory activities against key oncology targets such as HDAC and MDM2, leading to efficient antiproliferative effects in cancer cell lines . Furthermore, related spiro-indoline analogs have shown promising anti-SARS-CoV-2 properties in viral infection models, suggesting potential applicability in antiviral research . The incorporation of the thiazole ring is a strategic modification, as this heterocycle is a privileged structure in drug discovery known to contribute to diverse pharmacological activities. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1'-(1,3-thiazol-2-yl)spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-13-15(11-3-1-2-4-12(11)17-13)5-8-18(9-6-15)14-16-7-10-20-14/h1-4,7,10H,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFMRHZKZRWFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC2=O)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1’-(Thiazol-2-yl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one and related spiro[indoline-3,4'-piperidin]-2-one derivatives:

Compound Name Substituent/Modification Molecular Formula Key Biological Activity Selectivity/Potency Notes Reference
This compound Thiazole at 1'-position C15H13N3OS Kinase inhibition (e.g., c-Met/ALK) Enhanced selectivity via thiazole interactions
6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (SMU-B) Aminopyridyl and halogenated aryl group C28H25Cl2FN4O2 c-Met/ALK dual inhibition, antitumor (GTL-16 xenograft models) Orally efficacious, >50% tumor growth inhibition
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one Benzyl at 1'-position C19H20N2O Kinase inhibition (lead optimization studies) High synthetic yield (73%), improved lipophilicity
Spiro[indoline-3,4'-piperidin]-2-one hydrochloride Hydrochloride salt of parent compound C12H15ClN2O Preclinical pharmacokinetic studies Enhanced solubility for formulation
1'-Isonicotinoyl-1-methylspiro[indoline-3,4'-piperidin]-2-one Isonicotinoyl and methyl groups C19H19N3O2 Undisclosed (structural analog) Higher molecular weight (321.4 g/mol)
7-Bromospiro[indoline-3,4'-piperidin]-2-one Bromine at indoline 7-position C12H13BrN2O Probable kinase inhibitor (halogen effects) Bromine may enhance binding via halogen bonds

Structural and Functional Insights:

Thiazole vs. Aminopyridyl Substituents: The thiazole group in the target compound provides distinct electronic and steric properties compared to aminopyridyl substituents (e.g., SMU-B). While SMU-B exhibits dual c-Met/ALK inhibition and robust in vivo efficacy, the thiazole derivative may prioritize selectivity for specific kinase domains due to sulfur-mediated interactions . Example: SMU-B achieved >50% tumor growth inhibition in gastric carcinoma models, but its aminopyridyl group requires complex synthetic steps compared to the thiazole analog .

Benzyl vs. Thiazole at 1'-Position :

  • The benzyl-substituted analog (CAS 1086063-19-5) demonstrates high synthetic accessibility (73% yield via hydrogenation) and increased lipophilicity, which may enhance membrane permeability but reduce target specificity compared to the thiazole variant .

However, this modification may also increase molecular weight and metabolic instability .

Salt Forms: The hydrochloride salt of the parent spiro[indoline-3,4'-piperidin]-2-one (CAS 356072-46-3) offers improved aqueous solubility, critical for intravenous formulations, albeit with trade-offs in oral bioavailability .

Thiazole Positioning :

  • A structurally distinct thiazol-5-yl analog (e.g., 2-(4-methyl-1,3-thiazol-5-yl)-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one) exhibits anti-diabetic and anti-inflammatory activities, highlighting how thiazole placement and spiro system variation (piperidine vs. pyrrolizine) diversify therapeutic applications .

Key Research Findings

  • Synthetic Accessibility : The benzyl-substituted derivative is synthesized with a 73% yield via Pd/C-catalyzed hydrogenation, whereas thiazole-containing analogs may require multistep heterocycle formation, reducing overall yield .
  • Biological Performance: Thiazole derivatives show promise in targeting kinases (e.g., c-Met), but aminopyridyl analogs like SMU-B have demonstrated superior in vivo antitumor efficacy, suggesting substituent polarity and bulkiness critically influence pharmacodynamics .
  • Safety Profiles: The parent spiro compound and its hydrochloride salt are classified as harmful upon inhalation or skin contact, necessitating stringent handling protocols.

Biological Activity

1'-(Thiazol-2-yl)spiro[indoline-3,4'-piperidin]-2-one is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates thiazole and indoline moieties, which are known for their diverse pharmacological properties. Research has indicated that this compound may exhibit significant antimicrobial and anticancer activities, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name 1(1,3thiazol2yl)spiro[1Hindole3,4piperidine]2one\text{IUPAC Name }1'-(1,3-thiazol-2-yl)spiro[1H-indole-3,4'-piperidine]-2-one
PropertyValue
Molecular FormulaC15H15N3OS
Molecular Weight285.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Studies have demonstrated that compounds with thiazole and indoline structures often exhibit antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

Research has indicated that this compound may inhibit cancer cell proliferation. A study involving similar indole derivatives revealed that they could induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins like Bcl-2 . The compound's ability to modulate pathways associated with cell growth and survival underscores its potential as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those regulating the cell cycle or apoptosis.
  • Receptor Binding : By binding to certain receptors, it can modulate signaling pathways that lead to altered cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
  • Cytotoxicity Assays : In vitro assays were conducted on human cancer cell lines (e.g., MDA-MB 231 for breast cancer). The results showed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole or indoline rings can enhance potency and selectivity against specific targets.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution on ThiazoleIncreased antimicrobial potency
Alteration of IndolineEnhanced anticancer activity

Q & A

Q. How do computational models guide the design of spiro[indoline-3,4'-piperidine] derivatives with reduced toxicity?

  • Methodology : ADMET predictors (e.g., SwissADME) flag hepatotoxic motifs like thiazole sulfoxides. In vitro cytotoxicity assays (e.g., HepG2 cells) validate predictions, while Ames tests rule out mutagenicity for lead candidates .

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